2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one
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Overview
Description
2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes both pyridine and isoindole moieties, making it a valuable scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one typically involves cyclization reactions. One common method is the condensation of 2-amino-nicotinonitriles with carbonyl compounds under basic conditions, often using a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and microwave irradiation to enhance the reaction rate and yield . Another approach involves the Mannich reaction, where 6-amino-1,3-dimethyluracil is condensed with Mannich bases to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to scale up the process. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis by Lewis acids.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and applications.
Dihydropyrido[2,3-d]pyrimidine: Known for its antiviral and antiparasitic activities.
Uniqueness
2,6-Dihydropyrido[2,1-a]isoindol-4(3H)-one is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing compounds with specific biological activities and material properties.
Properties
CAS No. |
646029-32-5 |
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Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3,6-dihydro-2H-pyrido[2,1-a]isoindol-4-one |
InChI |
InChI=1S/C12H11NO/c14-12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12/h1-2,4-6H,3,7-8H2 |
InChI Key |
MOIVPSYITNRCER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2CC3=CC=CC=C3C2=C1 |
Origin of Product |
United States |
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